molecular formula C22H20Cl2N4O3 B4603226 N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4603226
M. Wt: 459.3 g/mol
InChI Key: RLQCFILZPCSLNA-UHFFFAOYSA-N
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Description

N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a methyl-pyrazol group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the core isoxazole structure, followed by the introduction of the pyrazol and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • Indolecarboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O3/c1-13-9-21(26-28(13)12-15-3-6-16(23)10-18(15)24)25-22(29)20-11-19(27-31-20)14-4-7-17(30-2)8-5-14/h3-10,20H,11-12H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCFILZPCSLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3CC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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